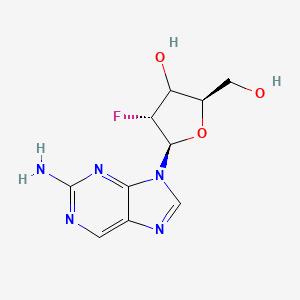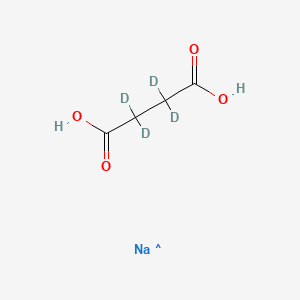
TSPO ligand-1
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
TSPO ligand-1 is a compound that interacts with the translocator protein (TSPO), which is located on the outer mitochondrial membrane. TSPO is involved in various cellular processes, including the transport of cholesterol, regulation of mitochondrial function, and response to stress.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of TSPO ligand-1 involves several steps, including the preparation of intermediate compounds and the final coupling reaction. One common method involves the use of dextran conjugates to create nanogels that can deliver TSPO ligands to target cells . The reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired chemical transformations.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated systems. For example, the synthesis of fluorinated benzodiazepine ligands for positron emission tomography (PET) imaging involves automated synthesizers and purification processes to achieve high yields and purity . Similar methods can be adapted for the production of this compound.
Analyse Des Réactions Chimiques
Types of Reactions
TSPO ligand-1 can undergo various chemical reactions, including:
Oxidation: Involves the addition of oxygen or removal of hydrogen.
Reduction: Involves the addition of hydrogen or removal of oxygen.
Substitution: Involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various catalysts. The reaction conditions often involve controlled temperatures, pressures, and pH levels to optimize the yield and selectivity of the desired products .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, the oxidation of this compound may produce oxidized derivatives with altered biological activity, while reduction reactions may yield reduced forms with different properties .
Applications De Recherche Scientifique
TSPO ligand-1 has a wide range of scientific research applications, including:
Chemistry: Used as a probe to study mitochondrial function and dynamics.
Biology: Investigated for its role in cellular stress responses and apoptosis.
Medicine: Explored as a diagnostic tool for imaging neuroinflammation and as a therapeutic agent for neurodegenerative diseases and cancer .
Industry: Utilized in the development of drug delivery systems and nanotechnology-based therapies.
Mécanisme D'action
TSPO ligand-1 exerts its effects by binding to the translocator protein on the outer mitochondrial membrane. This interaction influences various cellular processes, including the transport of cholesterol, regulation of mitochondrial membrane potential, and modulation of reactive oxygen species production . The binding of this compound can also affect the activity of other mitochondrial proteins, such as voltage-dependent anion channels and ATP synthase .
Comparaison Avec Des Composés Similaires
Similar Compounds
Some similar compounds to TSPO ligand-1 include:
PK11195: A well-known TSPO ligand used in imaging and research.
Ro5-4864: Another TSPO ligand with neuroprotective properties.
DPA-714: A TSPO-specific ligand used in PET imaging .
Uniqueness
Its versatility and effectiveness in modulating mitochondrial activity make it a valuable tool in scientific research and clinical applications .
Propriétés
IUPAC Name |
2-oxo-2-(2-phenyl-1H-indol-3-yl)acetyl chloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H10ClNO2/c17-16(20)15(19)13-11-8-4-5-9-12(11)18-14(13)10-6-2-1-3-7-10/h1-9,18H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DREHVYWKTXGDBS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(C3=CC=CC=C3N2)C(=O)C(=O)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H10ClNO2 |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.71 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![(2R,4S,5R)-5-(hydroxymethyl)-3-methyl-2-[6-(methylamino)purin-9-yl]oxolane-3,4-diol](/img/structure/B12397405.png)
![4-(dimethylamino)-1-[(2R,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-methylpyrimidin-2-one](/img/structure/B12397408.png)
![N-(2-methylsulfonylsulfanylethyl)-2-[4-[(4-nitro-2,1,3-benzoxadiazol-7-yl)amino]phenyl]acetamide](/img/structure/B12397410.png)


![4-amino-1-[(2R,3S,5R)-4-hydroxy-5-(hydroxymethyl)-3-methoxyoxolan-2-yl]-2-oxopyrimidine-5-carbaldehyde](/img/structure/B12397422.png)



